molecular formula C8H8F3N B1301044 2-Methyl-3-(trifluoromethyl)aniline CAS No. 54396-44-0

2-Methyl-3-(trifluoromethyl)aniline

Cat. No. B1301044
CAS RN: 54396-44-0
M. Wt: 175.15 g/mol
InChI Key: TWLDBACVSHADLI-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)aniline is a reactant in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy and other neurodegenerative disorders . It is an important intermediate of medicine and pesticide, mainly used for synthesizing analgesic and herbicide, veterinary anti-inflammatory drug and the like .


Synthesis Analysis

The synthetic steps involve conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene, conversion of pivalylamino-3-trifluoromethylbenzene to pivalylamino-2-methyl-3-trifluoromethylbenzene, and conversion of pivalylamino-2-methyl-3-trifluoromethylbenzene to 2-methyl-3-trifluoromethylaniline . An improved process for the preparation of 2-Methyl-3-trifluoromethylaniline has been reported .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-(trifluoromethyl)aniline is C8H8F3N. The molecular weight is 175.15 .


Chemical Reactions Analysis

2-Methyl-3-(trifluoromethyl)aniline may be used in chemical synthesis. It may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .


Physical And Chemical Properties Analysis

The melting point of 2-Methyl-3-(trifluoromethyl)aniline is 38-42 °C (lit.) . The boiling point is 203.0±40.0 °C at 760 mmHg . The density is 1.2±0.1 g/cm3 .

Scientific Research Applications

Electron Transport Materials in Electrophotography

Matsui et al. (1993) synthesized N-(Nitrofluorenylidene)anilines by condensing nitrofluorenones with substituted anilines, including 2-Methyl-3-(trifluoromethyl)aniline. These compounds displayed good properties as electron transport materials in positive charge electrophotography, highlighting their potential use in imaging and printing technologies (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).

Synthetic Chemistry Applications

Zhang et al. (2013) explored the use of 2-Methyl-3-(trifluoromethyl)aniline in the synthesis of rotationally restricted 9-arylacridines. This research demonstrates the chemical's utility in creating complex organic structures, which can be valuable in various chemical synthesis applications (Zhang, Sączewski, Wolińska, & Strekowski, 2013).

Spectroscopic Investigations

Arjunan, Rani, and Mohan (2011) conducted spectroscopic and quantum chemical studies on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Their research offers insights into the vibrational, structural, thermodynamic, and electronic properties of these compounds, which is crucial for understanding their potential applications in various scientific fields (Arjunan, Rani, & Mohan, 2011).

Liquid Crystal Research

Miyajima et al. (1995) synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives. These compounds exhibited stable liquid crystalline phases, which could be of interest in the field of materials science, particularly in the development of advanced display technologies (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Safety And Hazards

2-Methyl-3-(trifluoromethyl)aniline causes skin irritation, serious eye irritation, and may cause respiratory irritation . It forms explosive mixtures with air on intense heating .

Future Directions

2-Methyl-3-(trifluoromethyl)aniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a key intermediate for synthesizing flunixin meglumine , an analgesic compound .

properties

IUPAC Name

2-methyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLDBACVSHADLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057769
Record name 3-(Trifluoromethyl)-o-toluidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(trifluoromethyl)aniline

CAS RN

54396-44-0
Record name 2-Methyl-3-(trifluoromethyl)aniline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(trifluoromethyl)benzenamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)-o-toluidine
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Record name 3-(trifluoromethyl)-o-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.750
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Record name TRIFLUOROMETHYL TOLUIDINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Dissolve 2 g. of 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride in 50 ml. of 90% ethanol which is 1N in potassium hydroxide. Add 2 teaspoonsful of Raney nickel (W-2). Stir at 70° C. for 3 hours, cool and filter. Add 50 ml. of water and extract three times with hexane. Dry the combined organic extracts and evaporate to yield the title compound.
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
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Synthesis routes and methods II

Procedure details

Similarly, the 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride may be replaced with equivalent quantities of 3-amino-4-bromo-2-methylthiomethylbenzotrifluoride, 3-amino-4-iodo-2-methylthiomethylbenzotrifluoride, 3-amino-4-methylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-ethylthio-2-methylthiobenzotrifluoride, 3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride, or 3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride, and by following substantially the process of Example 2, step B, there is produced 3-amino-2-methylbenzotrifluoride.
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
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reactant
Reaction Step One
Name
3-amino-4-bromo-2-methylthiomethylbenzotrifluoride
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3-amino-4-iodo-2-methylthiomethylbenzotrifluoride
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Name
3-amino-4-methylthio-2-methylthiomethylbenzotrifluoride
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reactant
Reaction Step Four
Name
3-amino-4-ethylthio-2-methylthiobenzotrifluoride
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Reaction Step Five
Name
3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride
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Reaction Step Six
Name
3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride
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reactant
Reaction Step Seven
Name
3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride
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reactant
Reaction Step Eight
Name
3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Add 70 ml of water, 150 ml of glacial acetic acid and 100 g. of 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride to a three-necked round bottom flask fitted with mechanical stirrer and condenser. Then add 535 g. of washed and neutralized Raney active nickel catalyst (Grace no. 28 in water). Heat to reflux (98° C.-100° C.) for 20 hours. Steam distill to obtain the title compound.
Name
Quantity
70 mL
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reactant
Reaction Step One
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150 mL
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solvent
Reaction Step One
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Similarly, the 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride may be replaced with equivalent quantities of 3-amino-4-bromo-2-methylthiomethylbenzotrifluoride, 3-amino-4-iodo-2-methylthiomethylbenzotrifluoride, 3-amino-4-methyl-2-methylthiomethylbenzotrifluoride, 3-amino-4-ethylthio-2-methylthiobenzotrifluoride, 3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride, or 3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride, and by following substantially the teachings of Step C of this example, there is produced 3-amino-2-methylbenzotrifluoride.
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-amino-4-bromo-2-methylthiomethylbenzotrifluoride
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0 (± 1) mol
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reactant
Reaction Step Two
Name
3-amino-4-iodo-2-methylthiomethylbenzotrifluoride
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Reaction Step Three
Name
3-amino-4-methyl-2-methylthiomethylbenzotrifluoride
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0 (± 1) mol
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Name
3-amino-4-ethylthio-2-methylthiobenzotrifluoride
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0 (± 1) mol
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reactant
Reaction Step Five
Name
3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
Name
3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(trifluoromethyl)aniline
Reactant of Route 2
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2-Methyl-3-(trifluoromethyl)aniline
Reactant of Route 3
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2-Methyl-3-(trifluoromethyl)aniline
Reactant of Route 4
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Reactant of Route 5
2-Methyl-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-(trifluoromethyl)aniline

Citations

For This Compound
26
Citations
L Jin - 1993 - doras.dcu.ie
… In attempting a one-step sythesis of 2-(2-methyl-3trifluoromethylanilino)nicotinic acid from 2-methyl-3-trifluoromethyl aniline and 2-chloronicotinic acid, we unexpectedly obtained N-(2…
Number of citations: 3 doras.dcu.ie
KMK Reddy, SM Sadik, N Saichaithanya… - Research on Chemical …, 2017 - Springer
… A novel series of α-aminophosphonates containing the trifluoromethyl aniline moiety were obtained in high yields by condensation of 2-methyl-3-trifluoromethyl aniline, aryl/heteroaryl …
Number of citations: 13 link.springer.com
S Kopf, F Ye, H Neumann… - Chemistry–A European …, 2021 - Wiley Online Library
… stable imine intermediate and good catalytic turnover is achieved with electron-deficient anilines such as o- and p-aminobenzotrifluoride as well as 2-methyl-3-trifluoromethyl aniline 5. …
B Niu, K Yang, B Lawrence, H Ge - ChemSusChem, 2019 - Wiley Online Library
Transition metal‐catalyzed C−H bond functionalization is among the most efficient and powerful strategies in synthetic organic chemistry to derivatize otherwise inert sites of organic …
L Waterloo, H Hübner, F Fierro, T Pfeiffer… - Journal of Medicinal …, 2023 - ACS Publications
The bitter taste receptor TAS2R14 is a G protein-coupled receptor that is found on the tongue as well as in the human airway smooth muscle and other extraoral tissues. Because its …
Number of citations: 1 pubs.acs.org
HF Motiwala, AM Armaly, JG Cacioppo… - Chemical …, 2022 - ACS Publications
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a polar, strongly hydrogen bond-donating solvent that has found numerous uses in organic synthesis due to its ability to stabilize ionic …
Number of citations: 124 pubs.acs.org
VV Kamat - 2023 - shodhgangotri.inflibnet.ac.in
… 2-Methyl-3trifluoromethyl aniline (1) was treated with chloroacetyl chloride (2) in presence of K2CO3 in toluene. Intermediate product 3 obtained was treated with KSCN in dry acetone …
Number of citations: 3 shodhgangotri.inflibnet.ac.in
Y Mao, J Jiang, D Yuan, X Chen, Y Wang, L Hu… - Chemical …, 2022 - pubs.rsc.org
Methyl groups widely exist in bioactive molecules, and site-specific methylation has become a valuable strategy for their structural functionalization. Aiming to introduce this smallest …
Number of citations: 8 pubs.rsc.org
L Waterloo - 2022 - opus4.kobv.de
In this thesis, the syntheses of novel ligands of the Bitter Taste Receptor TAS2R14 using flufenamic acid as lead structure is described: By synthesizing a compound library consisting of …
Number of citations: 3 opus4.kobv.de
C Jacob, BUW Maes, G Evano - Chemistry–A European …, 2021 - Wiley Online Library
The direct functionalization of C−H bonds is among the most fundamental chemical transformations in organic synthesis. However, when the innate reactivity of the substrate cannot be …

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